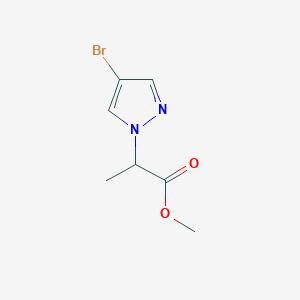

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Vue d'ensemble

Description

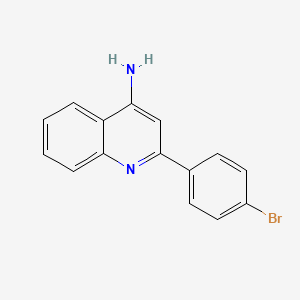

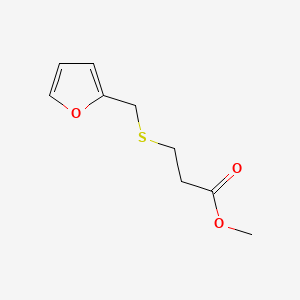

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is represented by the InChI code: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a colorless or white solid or liquid . It has a molecular weight of 219.04 . The compound has a calculated log Po/w (iLOGP) of 1.82, indicating its lipophilicity . It also has a water solubility of 2.54 mg/ml, classifying it as very soluble .Applications De Recherche Scientifique

Medicinal Chemistry: Antileishmanial and Antimalarial Agents

The pyrazole moiety, which is a part of the compound “methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate,” has been identified to possess potent antileishmanial and antimalarial activities . Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their efficacy against diseases like leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of Leishmania species and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively .

Drug Discovery: Synthesis of Bioactive Molecules

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals due to their significant pharmacological functions . The compound can be utilized to create novel molecules with potential therapeutic effects. The versatility of the pyrazole ring allows for the development of a wide range of drugs targeting various diseases .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole derivatives are used to synthesize ligands that can coordinate with metal ions . These ligands are crucial for forming complex structures that have applications in catalysis, material science, and the study of metalloproteins.

Organometallic Chemistry: Catalyst Development

The pyrazole moiety is involved in the synthesis of organometallic compounds, which are essential in catalytic processes . These compounds can act as catalysts in various chemical reactions, including those that are important for industrial processes.

Green Chemistry: Sustainable Synthesis Methods

Pyrazole derivatives are being explored in green chemistry for their potential to be synthesized through eco-friendly methods . The focus is on reducing the environmental impact of chemical synthesis by employing techniques such as microwave-assisted reactions and using less harmful solvents.

Mécanisme D'action

Safety and Hazards

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTCOFRTCLKRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)

![Dibenzo[de,qr]naphthacene-9,14-dione](/img/structure/B1368950.png)

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)